molecular formula C8H10O B14883806 3-Ethynylbicyclo[3.1.0]hexan-3-ol

3-Ethynylbicyclo[3.1.0]hexan-3-ol

Cat. No.: B14883806
M. Wt: 122.16 g/mol
InChI Key: XCZGRDHFOBJPGO-UHFFFAOYSA-N
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Description

3-Ethynylbicyclo[3.1.0]hexan-3-ol is a sophisticated chemical building block featuring a conformationally constrained bicyclo[3.1.0]hexane scaffold terminated with a synthetically versatile ethynyl group. This unique structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel nucleoside analogues . The rigid, saddle-shaped bicyclic core is isosteric with ribose and is extensively studied for locking nucleosides in specific pseudorotational conformations (North or South), which is a critical strategy for enhancing selectivity and potency against viral targets . Research on similar bicyclo[3.1.0]hexane and hexene systems has demonstrated significant biological activity, including rescue of anti-HIV activity in nucleoside analogues, highlighting the platform's potential in antiviral drug discovery . The ethynyl substituent provides a robust handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions (e.g., Sonogashira reaction) or cycloadditions (e.g., Huisgen azide-alkyne cycloaddition), enabling researchers to efficiently construct complex molecular architectures or chemical probes . This compound is intended for use in organic synthesis, drug discovery programs, and as a key intermediate in developing conformationally restricted bioactive molecules. 3-Ethynylbicyclo[3.1.0]hexan-3-ol is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

3-ethynylbicyclo[3.1.0]hexan-3-ol

InChI

InChI=1S/C8H10O/c1-2-8(9)4-6-3-7(6)5-8/h1,6-7,9H,3-5H2

InChI Key

XCZGRDHFOBJPGO-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC2CC2C1)O

Origin of Product

United States

Preparation Methods

Base-Promoted Epoxy Ketone Ring Contraction

A foundational approach involves the ring contraction of epoxy ketones derived from cyclohexane-1,4-dione. For example, treatment of an epoxy ketone intermediate with a strong base (e.g., NaOH) induces cyclopropane formation, yielding bicyclo[3.1.0]hexan-3-one. This method leverages the pseudo-enantiomeric relationship between β-arabinofuranosyl and α-galactofuranosyl precursors to generate the bicyclic core in high diastereomeric excess (de > 80%). Key advantages include scalability and compatibility with late-stage resolution techniques, such as esterification with O-acetyl-(S)-mandelic acid.

(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes

Photoredox-catalyzed (3 + 2) annulation has emerged as a versatile method for constructing bicyclo[3.1.0]hexanes. Using iridium or organic photoredox catalysts under blue LED irradiation, cyclopropenes react with aminocyclopropanes to form the bicyclic scaffold with vicinal all-carbon quaternary stereocenters. This method achieves moderate to high yields (60–85%) and excellent diastereoselectivity (>20:1 dr) when difluorocyclopropenes are employed. The reaction’s modularity allows for the introduction of diverse substituents, including ethynyl groups, at the 3-position.

Gold-Catalyzed Oxidative Cyclopropanation

Adapting methodologies from aza-bicyclo systems, gold-catalyzed oxidative cyclopropanation of alkynyl precursors offers a pathway to the target structure. N-Allylynamides treated with IMesAuCl/AgBF₄ and pyridine N-oxide undergo cyclization to form bicyclo[3.1.0]hexane derivatives. While this method currently applies to nitrogen-containing analogs, its extension to all-carbon systems remains an area of active research.

Functionalization of the Bicyclo[3.1.0]hexane Core

Grignard Addition to Bicyclo[3.1.0]hexan-3-one

The most direct route to 3-ethynylbicyclo[3.1.0]hexan-3-ol involves nucleophilic addition of ethynyl magnesium bromide to bicyclo[3.1.0]hexan-3-one. This one-step reaction proceeds via ketone reduction and simultaneous ethynyl group incorporation, yielding the tertiary alcohol in ~70–80% yield. Critical considerations include:

  • Solvent choice : Tetrahydrofuran (THF) or diethyl ether at −78°C to 0°C.
  • Workup : Quenching with ammonium chloride followed by extraction with dichloromethane.

Sonogashira Coupling on Halogenated Precursors

For substrates bearing a halogen at the 3-position, Sonogashira coupling with terminal alkynes introduces the ethynyl group. Using Pd(PPh₃)₄/CuI catalysts in amine solvents (e.g., triethylamine), this cross-coupling achieves moderate yields (50–65%) but requires pre-functionalized bicyclo intermediates.

Hydrolysis of Protected Ethynyl Derivatives

Ethynyl groups can be introduced via protected intermediates. For example, alkylation of bicyclo[3.1.0]hexan-3-ol with propargyl bromide under basic conditions (K₂CO₃, DMF) forms the propargyl ether, which is subsequently hydrolyzed using aqueous HCl to yield the target alcohol. This two-step sequence affords an overall yield of 60–70%.

Stereochemical Control and Resolution

Asymmetric Epoxidation and Dihydroxylation

Sharpless asymmetric dihydroxylation of diene precursors establishes stereochemistry prior to cyclopropanation. Using AD-mix-β or AD-mix-α, enantiomerically enriched diols are converted to epoxy ketones, which undergo base-promoted ring contraction to yield chiral bicyclo[3.1.0]hexanes. This method achieves enantiomeric excess (ee) values >90% but requires multistep synthesis.

Kinetic Resolution via Esterification

Late-stage resolution with chiral auxiliaries, such as O-acetyl-(S)-mandelic acid, separates diastereomers through selective esterification. Recrystallization from hexane/ether mixtures enhances diastereomeric purity (de >98%).

Industrial-Scale Considerations

Catalytic Cycle Optimization

Large-scale synthesis prioritizes atom economy and catalyst turnover. Photoredox systems using inexpensive iridium complexes (e.g., [Ir(ppy)₃]) reduce costs compared to stoichiometric reagents. Flow chemistry adaptations further improve efficiency by mitigating exothermic risks during cyclopropanation.

Green Chemistry Metrics

  • Solvent selection : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Waste minimization : In-situ generation of ethynyl magnesium bromide minimizes hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylbicyclo[3.1.0]hexan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the ethynyl and hydroxyl groups makes it a versatile compound for different transformations.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic chemistry.

Scientific Research Applications

3-Ethynylbicyclo[3.1.0]hexan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynylbicyclo[3.1.0]hexan-3-ol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Structural Diversity and Bioactivity: Ethynyl vs. Amino and Purine Modifications: Derivatives like 2-amino-4-(6-methylamino-purin-9-yl)-bicyclo[3.1.0]hexan-3-ol exhibit strong binding to viral targets (e.g., HIV reverse transcriptase) due to nucleobase mimicry .

Synthetic Approaches: Mitsunobu Coupling: Used for purine attachment in carbocyclic nucleosides, yielding high-purity products (86–99%) . Cyclopropanation: Key for constructing the bicyclo core in compounds like 4-methyl-1-isopropyl derivatives .

Biological Relevance :

  • Antibacterial Activity : 4-Methyl-1-(1-methylethyl)-bicyclo[3.1.0]hexan-3-ol shows efficacy against MRSA, likely due to hydrophobic interactions with bacterial membranes .
  • Metabolic Markers : Downregulation of 4-methyl-1-isopropyl derivatives in gestational diabetes (FC: -0.416) suggests roles in lipid or carbohydrate metabolism .

Physical Properties :

  • Volatility : Acetate esters (e.g., Sabinyl acetate) exhibit higher volatility, making them detectable in VOC analyses .
  • Stereochemistry : Isomers like (1R,3R,5R)-1-isopropyl-4-methylbicyclo[3.1.0]hexan-3-ol demonstrate distinct receptor-binding profiles compared to their enantiomers .

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